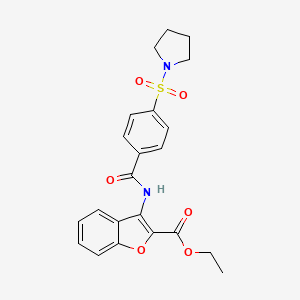

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

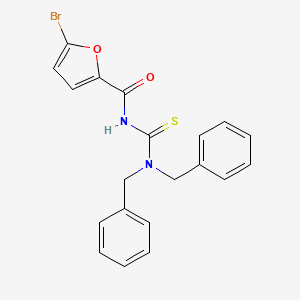

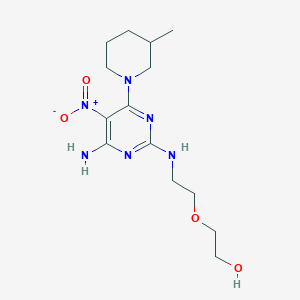

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate is a chemical compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzofuran ring attached to a benzamido group, which is further linked to a pyrrolidin-1-ylsulfonyl group. The pyrrolidine ring is a significant feature due to the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Aplicaciones Científicas De Investigación

Pharmacological Potential

Research on related compounds has demonstrated significant pharmacological activities, including antiradical and anti-inflammatory properties. For instance, Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates exhibit notable antiradical activity greater than that of the reference drug trolox and anti-inflammatory activity surpassing diclofenac sodium in model tests (Zykova et al., 2016). These findings suggest a promising avenue for the development of new therapeutic agents based on benzofuran derivatives.

Synthesis and Chemical Properties

The synthesis of related compounds involves various innovative methods, indicating the versatility and reactivity of benzofuran derivatives. One study described the enantioselective Michael reactions of chiral secondary enaminoesters with 2-substituted nitroethylenes, leading to pyrrolidines with significant potential in organic synthesis (Revial et al., 2000). This underscores the compound's role in facilitating the development of novel synthetic routes and molecules with complex architectures.

Biological Evaluation and Mechanism of Action

Benzofuran derivatives have been evaluated for their antiproliferative activity against cancer cells, with some compounds showing mechanisms of action that involve the activation of intrinsic apoptotic pathways and the TRAIL-inducing death pathway (Raffa et al., 2019). This highlights the potential of benzofuran derivatives in cancer therapy, offering insights into their molecular targets and mechanisms.

Material Science Applications

Compounds with benzofuran cores are also explored for their luminescence properties, indicating potential applications in material science, such as in the development of new luminescent materials (Sun et al., 2012). The study on carboxylate-assisted ethylamide metal–organic frameworks demonstrates the structural diversity and functional potential of benzofuran derivatives in designing materials with specific properties.

Mecanismo De Acción

Benzofuran derivatives, another component of this compound, are found in many natural products and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, including the compound’s chemical structure, the route of administration, and individual patient factors .

The action environment, or the conditions under which the compound is administered, can also affect its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can all influence how a compound behaves .

Propiedades

IUPAC Name |

ethyl 3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S/c1-2-29-22(26)20-19(17-7-3-4-8-18(17)30-20)23-21(25)15-9-11-16(12-10-15)31(27,28)24-13-5-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWQDCMYZRDWNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2639447.png)

![4-Cyano-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2639450.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2639451.png)

![N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![2-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2639461.png)